molecular formula C19H22N2O5S B5645469 2-methoxy-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide

2-methoxy-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5645469
M. Wt: 390.5 g/mol
InChI Key: SZEKXYDWNLNMJH-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a benzamide core with various substituents that significantly influence its chemical and physical properties.

Synthesis Analysis

Synthesis of related benzamide compounds involves various chemical reactions, including amination, amidation, and the use of different reagents and catalysts. One example is the synthesis of a similar compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, synthesized through a reaction involving chlorosulfonic acid and ammonia gas (Hayun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of benzamides is often performed using X-ray diffraction and quantum chemical computation. For instance, a structurally similar compound was analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and density functional theory (DFT) calculations, revealing its crystallization in a triclinic system (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides like 2-methoxy-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide typically undergo various chemical reactions depending on their functional groups. For instance, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be investigated to estimate the chemical reactivity of the molecule (Demir et al., 2015).

Physical Properties Analysis

The physical properties of benzamides depend on their molecular structure. X-ray diffraction analysis provides insights into lattice constants and molecular geometry, which are crucial for understanding their physical properties (Demir et al., 2015).

Chemical Properties Analysis

The electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, are essential aspects of chemical property analysis. These can be calculated using DFT approaches to understand the stability and reactivity of benzamide compounds (Demir et al., 2015).

properties

IUPAC Name

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-17(14)20-19(22)16-13-15(7-8-18(16)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEKXYDWNLNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

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